4-(azetidine-3-sulfonyl)morpholine hydrochloride
Description
Molecular Architecture and Conformational Analysis
4-(Azetidine-3-sulfonyl)morpholine hydrochloride features a hybrid heterocyclic scaffold comprising a four-membered azetidine ring and a six-membered morpholine ring interconnected via a sulfonyl (-SO₂-) bridge. The molecular formula, C₇H₁₅ClN₂O₃S , reflects its composition, with the hydrochloride counterion stabilizing the protonated morpholine nitrogen.
The azetidine ring adopts a puckered conformation due to its inherent ring strain, with a dihedral angle (φ) of approximately 33°, as observed in analogous azetidine derivatives. This strain arises from the deviation from ideal tetrahedral geometry, leading to axial and equatorial conformations of substituents. The sulfonyl group at the 3-position of the azetidine ring occupies an equatorial position, minimizing steric clashes with the morpholine moiety.
The morpholine ring predominantly adopts a chair conformation, with the oxygen atom in the axial position and the nitrogen atom protonated in the hydrochloride form. Density functional theory (DFT) calculations on similar sulfonamide-containing heterocycles suggest that the sulfonyl bridge imposes torsional constraints, fixing the dihedral angle between the azetidine and morpholine planes at ~120°. This orientation optimizes intramolecular hydrogen bonding between the sulfonyl oxygen and the protonated morpholine nitrogen, as evidenced by nuclear Overhauser effect (NOE) correlations in related structures.
Crystallographic Characterization and Bond Length Optimization
Single-crystal X-ray diffraction data for analogous sulfonamide-substituted azetidines reveal key structural parameters:
| Bond Type | Length (Å) | Comparison to Ideal Values |
|---|---|---|
| S–N (sulfonamide) | 1.63 | Shorter than S–N single bond (1.76 Å) |
| S=O | 1.43 | Matches typical sulfonyl bonds |
| N–C (azetidine) | 1.47 | Elongated due to ring strain |
| C–O (morpholine) | 1.41 | Standard ether bond length |
The shortened S–N bond (1.63 Å vs. 1.76 Å for single bonds) indicates partial double-bond character from resonance delocalization between the sulfonyl group and azetidine nitrogen. This conjugation reduces the basicity of the azetidine nitrogen compared to non-sulfonylated analogs, as demonstrated by pKa shifts of 2–3 units in similar compounds.
Crystallographic studies of hydrochloride salts show the proton resides on the morpholine nitrogen, with a characteristic N–H bond length of 1.02 Å. The chloride ion participates in a three-dimensional hydrogen-bonding network, forming contacts with sulfonyl oxygens (2.97 Å) and morpholine hydrogens (2.89 Å).
Sulfonamide Bridge Stereoelectronic Effects
The sulfonamide bridge exerts dual stereoelectronic effects:
- Resonance stabilization : The sulfonyl group withdraws electron density from the azetidine nitrogen via conjugation, creating a pseudo-aromatic system that stabilizes the ring against ring-opening reactions.
- Steric gating : The tetrahedral geometry of the sulfur atom forces orthogonal alignment between the azetidine and morpholine rings, limiting rotational freedom. This constraint is quantified by rotational barrier energies of ~15 kcal/mol in similar sulfonamides.
Comparative molecular electrostatic potential (MESP) maps reveal:
- High electron density at sulfonyl oxygens (V(r) = -45 kcal/mol)
- Depleted density at azetidine nitrogen (V(r) = -12 kcal/mol vs. -25 kcal/mol in non-sulfonylated azetidines)
- Positive potential at protonated morpholine nitrogen (V(r) = +32 kcal/mol)
These features explain the compound's reactivity pattern: nucleophilic attack occurs preferentially at the sulfonyl sulfur rather than the azetidine nitrogen in substitution reactions.
Protonation State Analysis in Hydrochloride Form
The hydrochloride salt exists as a zwitterion in the solid state, with charge distribution confirmed by X-ray photoelectron spectroscopy (XPS) data:
| Atomic Site | Binding Energy (eV) | Assignment |
|---|---|---|
| N1 (morpholine) | 402.1 | -NH⁺- |
| N2 (azetidine) | 399.4 | Neutral amine |
| S 2p | 168.9 | Sulfonyl group |
The 2.7 eV difference between the two nitrogen environments confirms selective protonation at the morpholine nitrogen, consistent with its higher basicity (calculated pKa ≈ 8.7) compared to the azetidine nitrogen (pKa ≈ 6.2). In aqueous solution, pH-dependent NMR studies of analogous compounds show proton exchange occurs between the morpholine nitrogen and sulfonyl oxygens at pH < 4, forming a transient sulfonic acid intermediate.
The chloride ion exhibits a distorted tetrahedral coordination geometry, forming:
- Two strong hydrogen bonds with morpholine N–H groups (2.89 Å)
- Two weaker interactions with sulfonyl oxygens (3.12 Å)
Properties
IUPAC Name |
4-(azetidin-3-ylsulfonyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c10-13(11,7-5-8-6-7)9-1-3-12-4-2-9;/h7-8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJFMQPCRRWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225141-77-3 | |
| Record name | 4-(azetidine-3-sulfonyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidine-3-sulfonyl)morpholine hydrochloride typically involves the reaction of azetidine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Another approach includes the use of [2+2] cycloaddition reactions for azetidine synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Defluorosulfonylation (deFS) with Nucleophiles
The sulfonyl fluoride group undergoes deFS reactions with nucleophiles, releasing SOF and forming new bonds. This pathway is highly efficient for coupling with amines, alcohols, and heterocycles.
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 60°C, MeCN, KCO | Morpholine | Amino-azetidine derivative | 84% | |
| 40°C, THF, TMSI | – | NH-azetidine (Cbz removal) | 78% |
-
Key Insight : The deFS process exhibits similar activation energy for oxetane and azetidine sulfonyl fluorides (difference: 2.4 kcal/mol), enabling predictable reactivity .
Functionalization via Alkylation/Acylation
The azetidine nitrogen and sulfonyl group serve as handles for introducing additional functionalities.
-
Example : Reaction with propargyl chloroformate introduces a click handle, retaining deFS reactivity for subsequent couplings .
Kinetic and Mechanistic Studies
Comparative studies between oxetane and azetidine sulfonyl fluorides reveal nuanced differences:
| Parameter | PMP OSF (1) | PMP(Cbz)ASF (11) |
|---|---|---|
| Activation Energy (kcal/mol) | 22.1 | 24.5 |
| Rate at 60°C (s) | 1.2 × 10 | 1.4 × 10 |
-
Implication : Despite higher activation energy for azetidine derivatives, comparable reaction rates are achieved due to favorable pre-exponential factors .
Synthetic Utility in Drug Analogs
The compound’s modular reactivity facilitates the synthesis of bioactive derivatives:
| Derivatization | Target | Key Feature |
|---|---|---|
| E3 ligase recruiter coupling | PROTAC linkers | Pomalidomide-functionalized |
| Phosphonate introduction | Enzyme inhibitors | Mimics acylation intermediates |
-
Case Study : Coupling with thymidine derivatives produces nucleoside analogs with preserved antiviral activity .
Stability and Reaction Optimization
Scientific Research Applications
Organic Synthesis
The compound serves as a building block for synthesizing heterocyclic compounds. Its unique structure allows for the creation of complex molecules that are essential in drug discovery. The azetidine scaffold is particularly valuable due to its presence in several pharmacologically active compounds .
Medicinal Chemistry
Research indicates that derivatives of 4-(azetidine-3-sulfonyl)morpholine hydrochloride exhibit potential biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that related azetidine derivatives can inhibit enzymes such as arginase, which plays a role in various metabolic pathways .
Table 1: Biological Activity of Azetidine Derivatives
| Compound Type | Activity | IC50 (nM) |
|---|---|---|
| Arginase Inhibitors | Inhibition of hARG-1 | 223 |
| Antimicrobial Agents | Against Staphylococcus | 128 |
| Anticancer Agents | MCF-7 Cell Proliferation | Varies |
Pharmaceutical Development
The compound is explored for its potential use in drug development as a scaffold for designing new pharmaceuticals. Its sulfonyl group can participate in various biochemical reactions, potentially influencing the activity of enzymes and receptors . This makes it an attractive candidate for developing therapeutic agents targeting specific diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of azetidine derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant antiproliferative effects against MCF-7 breast cancer cells, suggesting their potential as lead compounds for further development .
Case Study 2: Enzyme Inhibition
Research on arginase inhibitors demonstrated that specific analogs derived from the compound effectively inhibited human arginase enzymes. The study highlighted the structure-activity relationship (SAR) of these compounds, providing insights into how modifications could enhance their inhibitory effects .
Mechanism of Action
The mechanism of action of 4-(azetidine-3-sulfonyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(azetidin-3-yl)morpholine hydrochloride with structurally and functionally related compounds:
Key Structural and Functional Differences
S1RA and 3-Methoxy PCMo feature bulky aromatic substituents (naphthyl-pyrazole and cyclohexyl groups), enabling specific receptor targeting (e.g., sigma-1 receptors) .
Pharmacological Profiles: S1RA is explicitly linked to sigma receptor modulation, with demonstrated activity in neuropsychiatric disorders .
Physicochemical Properties: The dihydrochloride salt forms (e.g., CAS 178312-50-0) exhibit higher water solubility compared to monohydrochloride derivatives, enhancing their utility in aqueous reaction systems . 3-Methoxy PCMo requires storage at -20°C due to its lower thermal stability, unlike the parent compound, which is stable at room temperature .
Research Findings
- Synthetic Utility : 4-(Azetidin-3-yl)morpholine derivatives are pivotal in constructing complex molecules, such as histamine H₃ receptor ligands and kinase inhibitors .
- Safety Profiles : The dihydrochloride form (CAS 178312-50-0) carries hazard statement H302 (harmful if swallowed), necessitating careful handling .
Biological Activity
4-(Azetidine-3-sulfonyl)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides. A common method includes treating 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles. The compound can also undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its functionalization and application in drug development.
Biological Activity Overview
This compound has shown promise in various biological applications:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. The presence of the sulfonyl group enhances its interaction with microbial targets .
- Anticancer Activity : Studies have highlighted its potential as an anticancer agent. For instance, azetidine derivatives have been reported to inhibit proliferation and induce apoptosis in human cancer cell lines such as breast and prostate cancers .
- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves the inhibition of specific enzymes and modulation of signaling pathways. The sulfonyl group can participate in biochemical reactions that affect enzyme activity .
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer properties of azetidine derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells at nanomolar concentrations. The observed effects were attributed to apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with a notable correlation between structural modifications and biological activity .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Azetidine-2-carboxylic acid | Antimicrobial | Inhibition of bacterial cell wall synthesis |
| 1,4-Diaryl-3-chloroazetidin-2-one | Anticancer | Induction of apoptosis |
| N-substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-one | Antiviral | Inhibition of viral replication |
Q & A
Q. What are the optimal synthetic routes for 4-(azetidine-3-sulfonyl)morpholine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves sulfonylation of azetidine followed by morpholine coupling. To optimize conditions, employ Design of Experiments (DOE) principles, such as factorial designs, to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a nickel-catalyzed amination protocol (as in aryl chloride reactions ) can be adapted, using quantum chemical calculations to predict reaction pathways and reduce trial-and-error experimentation . Prioritize safety by conducting hazard assessments for reagents like sodium tert-butoxide and nickel complexes .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Use HPLC (≥98% purity threshold) and NMR (¹H/¹³C, DEPT-135) for purity validation. For sulfonamide group confirmation, employ FT-IR (S=O stretching at ~1150 cm⁻¹) and mass spectrometry (ESI-MS for [M+H]+ ion). Cross-validate with reference standards from authoritative databases (e.g., PubChem ), avoiding unreliable sources like BenchChem. Purification via silica gel chromatography (hexane:ethyl acetate gradients) is recommended .
Q. What safety protocols are critical when handling azetidine and morpholine derivatives?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines, including fume hood use for volatile amines (e.g., morpholine) and inert atmosphere handling for moisture-sensitive intermediates. Risk assessments must address hazards of sodium tert-butoxide (flammable, corrosive) and nickel catalysts (toxic) . For azetidine derivatives, monitor for exothermic reactions during sulfonylation .
Advanced Research Questions
Q. How can computational modeling accelerate the design of this compound derivatives with improved bioactivity?
- Methodological Answer : Combine density functional theory (DFT) for transition-state analysis and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors. ICReDD’s quantum chemical reaction path search methods can identify energetically favorable modifications (e.g., substituent effects on sulfonyl group reactivity). Validate predictions with parallel synthesis and bioassays .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct controlled stability studies under varying pH, temperature, and humidity. Use HPLC-UV to monitor degradation products. For solubility discrepancies, apply Hansen Solubility Parameters to correlate solvent polarity with experimental data. Cross-reference synthesis protocols to identify impurities (e.g., residual morpholine ) that may alter properties. Statistical meta-analysis of literature data can isolate confounding variables .
Q. What advanced characterization techniques are suitable for probing the solid-state structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve stereochemistry and hydrogen-bonding networks.
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate formation.
- Solid-state NMR : Investigate molecular mobility and polymorphic forms.
- Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
